3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol
Overview
Description
3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol This compound features a piperidine ring substituted with a 4-nitrophenyl group and a propanol chain
Mechanism of Action
Target of Action
The primary target of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol is the CCR5 receptor . The CCR5 receptor is a seven transmembrane G-protein coupled receptor that plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It binds to the receptor, preventing the HIV-1 virus from entering the cell . This interaction is believed to be facilitated by a strong salt-bridge interaction .
Biochemical Pathways
The compound’s action on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of a basic nitrogen atom and two or more lipophilic groups .
Result of Action
The molecular effect of the compound’s action is the prevention of HIV-1 entry into cells . On a cellular level, this results in a decrease in the number of cells infected with the virus, slowing the progression of the infection .
Preparation Methods
The synthesis of 3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol typically involves the reaction of 4-nitrobenzaldehyde with piperidine to form an intermediate, which is then subjected to further reactions to introduce the propanol chain . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
3-(1-(4-Nitrophenyl)piperidin-4-yl)propan-1-ol can be compared with similar compounds such as:
3-(Piperidin-1-yl)propan-1-ol: This compound lacks the nitrophenyl group, which significantly alters its chemical and biological properties.
4-Piperidinepropanol, 1-(4-nitrophenyl)-: This is a synonym for the compound , highlighting its structural uniqueness.
tert-Butyl 4-(3-hydroxypropyl)tetrahydro-1(2H)-pyridinecarboxylate: This compound has a different substituent on the piperidine ring, leading to different reactivity and applications.
Properties
IUPAC Name |
3-[1-(4-nitrophenyl)piperidin-4-yl]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-11-1-2-12-7-9-15(10-8-12)13-3-5-14(6-4-13)16(18)19/h3-6,12,17H,1-2,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJPEUZSPYZZPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCO)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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